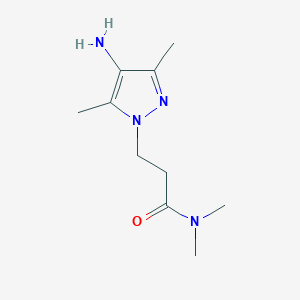

3-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N,N-dimethylpropanamide

CAS No.:

Cat. No.: VC18125527

Molecular Formula: C10H18N4O

Molecular Weight: 210.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18N4O |

|---|---|

| Molecular Weight | 210.28 g/mol |

| IUPAC Name | 3-(4-amino-3,5-dimethylpyrazol-1-yl)-N,N-dimethylpropanamide |

| Standard InChI | InChI=1S/C10H18N4O/c1-7-10(11)8(2)14(12-7)6-5-9(15)13(3)4/h5-6,11H2,1-4H3 |

| Standard InChI Key | OVYUTTNODACZLJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=NN1CCC(=O)N(C)C)C)N |

Introduction

Structural Description

The compound consists of a pyrazole ring substituted with amino and methyl groups at specific positions. The pyrazole core is linked to a dimethylpropanamide moiety through the nitrogen atom. The molecular structure includes:

-

A pyrazole ring functionalized with:

-

Amino group (-NH2) at position 4.

-

Methyl groups (-CH3) at positions 3 and 5.

-

-

A dimethylpropanamide chain attached to the nitrogen atom of the pyrazole.

Molecular Formula and Weight

-

Molecular Formula: C10H18N4O

-

Molecular Weight: Approximately 210.28 g/mol

Synthetic Pathway

The synthesis of this compound typically involves:

-

Formation of the pyrazole ring:

-

Reacting hydrazine derivatives with β-diketones or similar precursors.

-

-

Functionalization:

-

Introducing amino and methyl groups via selective substitution reactions.

-

-

Amide coupling:

-

Linking the pyrazole ring to the dimethylpropanamide group using standard amidation techniques, such as carbodiimide-mediated coupling.

-

Analytical Techniques

The compound can be characterized by:

-

Nuclear Magnetic Resonance (NMR): To confirm the chemical shifts of protons and carbons in the pyrazole ring and amide chain.

-

Infrared (IR) Spectroscopy: To detect functional groups like amides (C=O stretch) and amines (N-H stretch).

-

Mass Spectrometry (MS): For molecular weight determination.

-

X-ray Crystallography: To elucidate the three-dimensional structure.

Medicinal Chemistry

The pyrazole scaffold is widely recognized for its pharmacological relevance, including:

-

Anti-inflammatory properties.

-

Anticancer activity.

-

Enzyme inhibition (e.g., cyclooxygenase inhibitors).

This compound’s unique substitution pattern may make it a candidate for:

-

Drug development targeting kinases or enzymes.

-

Structural optimization for enhanced bioactivity.

Material Science

Compounds with amide linkages and heterocyclic cores are often explored for:

-

Polymer precursors.

-

Ligands in coordination chemistry.

In Silico Studies

Although specific studies on this compound are unavailable, molecular docking simulations could predict its binding affinity to biological targets like enzymes or receptors.

Experimental Data

No direct experimental data on biological activity has been reported for this compound yet.

Research Outlook

This compound represents a versatile framework for further research due to its functional groups and heterocyclic core. Future work could focus on:

-

Pharmacological Screening: Testing for anti-inflammatory, antimicrobial, or anticancer activities.

-

Derivatization Studies: Modifying substituents to enhance solubility or target specificity.

-

Material Applications: Exploring its role in polymer synthesis or as a ligand in catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume